molecular formula C13H5N3O8 B14281173 2,4,7-Trinitroxanthen-9-one CAS No. 131032-92-3

2,4,7-Trinitroxanthen-9-one

Cat. No.: B14281173
CAS No.: 131032-92-3
M. Wt: 331.19 g/mol
InChI Key: GRKGPRVKUQAYIM-UHFFFAOYSA-N
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Description

2,4,7-Trinitroxanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework This compound is characterized by the presence of three nitro groups at positions 2, 4, and 7 on the xanthone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trinitroxanthen-9-one typically involves nitration reactions. One common method is the nitration of xanthone derivatives using a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trinitroxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminoxanthones.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized xanthone derivatives.

    Reduction: Aminoxanthones and related compounds.

    Substitution: Various substituted xanthones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,7-Trinitroxanthen-9-one involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. It may also inhibit specific enzymes and signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

    Xanthone: The parent compound with a similar core structure but without nitro groups.

    2,4,7-Trinitrofluorenone: Another nitro-substituted aromatic compound with similar reactivity.

    Aminoxanthones: Reduced derivatives of 2,4,7-Trinitroxanthen-9-one with amino groups instead of nitro groups.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of three nitro groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

131032-92-3

Molecular Formula

C13H5N3O8

Molecular Weight

331.19 g/mol

IUPAC Name

2,4,7-trinitroxanthen-9-one

InChI

InChI=1S/C13H5N3O8/c17-12-8-3-6(14(18)19)1-2-11(8)24-13-9(12)4-7(15(20)21)5-10(13)16(22)23/h1-5H

InChI Key

GRKGPRVKUQAYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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